7''-O-phosphohygromycin B

Description

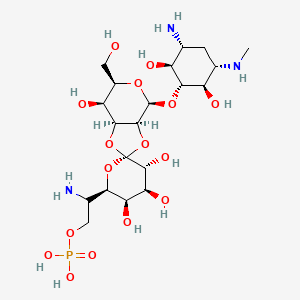

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H38N3O16P |

|---|---|

Molecular Weight |

607.5 g/mol |

IUPAC Name |

[2-[(2R,2'R,3'R,3aS,4S,4'S,5'R,6R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-3',4',5',7-tetrahydroxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-2'-yl]-2-aminoethyl] dihydrogen phosphate |

InChI |

InChI=1S/C20H38N3O16P/c1-23-7-2-5(21)9(25)15(10(7)26)36-19-17-16(11(27)8(3-24)35-19)38-20(39-17)18(30)13(29)12(28)14(37-20)6(22)4-34-40(31,32)33/h5-19,23-30H,2-4,21-22H2,1H3,(H2,31,32,33)/t5-,6?,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18-,19+,20-/m1/s1 |

InChI Key |

DDJWTKQJOKVHBW-NZSRVPFOSA-N |

Isomeric SMILES |

CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)O[C@@]4(O3)[C@@H]([C@H]([C@H]([C@H](O4)C(COP(=O)(O)O)N)O)O)O)O)N |

Canonical SMILES |

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(COP(=O)(O)O)N)O)O)O)O)N |

Origin of Product |

United States |

Enzymology of 7 O Phosphohygromycin B Formation

The Hygromycin B 7''-O-Kinase (Hph; EC 2.7.1.119)

Hygromycin B 7''-O-kinase, systematically named ATP:hygromycin-B 7''-O-phosphotransferase and also known as hygromycin B phosphotransferase (Hph), is the enzyme responsible for the phosphorylation of hygromycin B. wikipedia.org This enzyme belongs to the transferase family, specifically the phosphotransferases, which transfer phosphorus-containing groups to an alcohol acceptor. wikipedia.org The gene encoding this enzyme in Streptomyces hygroscopicus is designated as hyg. uniprot.org

Catalytic Reaction and Substrate Specificity of Hph

The primary catalytic function of Hph is the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to the 7''-hydroxyl group of hygromycin B. wikipedia.orgyeastgenome.org This reaction results in the formation of 7''-O-phosphohygromycin B and ADP. wikipedia.orgyeastgenome.org The phosphorylation at this specific position on the destomic acid ring of hygromycin B inactivates the antibiotic, preventing it from binding to its ribosomal target and inhibiting protein synthesis. expasy.orgmdpi.com

Hph exhibits a notable degree of substrate specificity. It effectively phosphorylates hygromycin B and related compounds such as 1-N-hygromycin B and destomycin. expasy.org However, it does not act on hygromycin B2, indicating a requirement for specific structural features in the substrate molecule for recognition and catalysis. expasy.org

| Substrate/Product | Role in Reaction |

| ATP | Phosphate donor |

| Hygromycin B | Phosphate acceptor (substrate) |

| This compound | Product of the reaction (inactivated antibiotic) |

| ADP | Product of the reaction |

Comparison with Other Aminoglycoside Phosphotransferases (APHs) and their Substrate Specificity

Hygromycin B 7''-O-kinase is a member of the broader family of aminoglycoside phosphotransferases (APHs). These enzymes are a major cause of resistance to aminoglycoside antibiotics and are classified into subfamilies based on the position they phosphorylate on the antibiotic. researchgate.netnih.gov For instance, APH(3') enzymes phosphorylate the 3'-hydroxyl group, while APH(2'') enzymes target the 2''-hydroxyl group. nih.govfrontiersin.org

A key distinction of Hph, also referred to as APH(7''), is its unique regiospecificity for the 7''-hydroxyl group of hygromycin B. expasy.org This contrasts with another hygromycin B-inactivating enzyme found in E. coli, hygromycin B 4-O-kinase (EC 2.7.1.163), which phosphorylates the 4-hydroxyl group of the 2-deoxystreptamine (B1221613) (2-DOS) ring. mdpi.com These two enzymes, Hph and the E. coli kinase, share no homology and inactivate the antibiotic by modifying different sites. mdpi.com

The substrate specificity of APHs can vary significantly. Some, like APH(3')-IIIa, have a broad substrate range, acting on both 4,5- and 4,6-disubstituted aminoglycosides. researchgate.netfrontiersin.org Others exhibit a much narrower specificity. For example, APH(9)-Ia from Legionella pneumophila inactivates only spectinomycin. nih.gov Similarly, the APH(4)-Ia enzyme is highly specific for hygromycin B. frontiersin.orgigem.org The substrate specificity of these enzymes is largely determined by the architecture of their antibiotic-binding sites. researchgate.netfrontiersin.org In some APHs, the binding site is spacious and can accommodate a variety of substrates, while in others, it is more restrictive. frontiersin.org

| Enzyme | EC Number | Substrate(s) | Phosphorylation Site |

| Hygromycin B 7''-O-kinase (Hph) | 2.7.1.119 | Hygromycin B, 1-N-hygromycin B, destomycin | 7''-OH |

| Hygromycin B 4-O-kinase | 2.7.1.163 | Hygromycin B | 4-OH |

| APH(3')-IIIa | N/A | Kanamycin, Neomycin, Amikacin (broad range) | 3'-OH |

| APH(9)-Ia | N/A | Spectinomycin | 9-OH |

| APH(4)-Ia | N/A | Hygromycin B | 4-OH |

Structural Biology of Hph

The three-dimensional structure of Hph provides crucial insights into its catalytic mechanism and substrate recognition. Like other APHs and eukaryotic protein kinases, Hph adopts a two-lobe architecture with the active site situated in the cleft between the N-terminal and C-terminal domains. nih.gov

X-ray crystallography has been instrumental in elucidating the structure of Hph. Crystals of a thermostable mutant of Hph from E. coli have been obtained, both in the apo form and in complex with its substrates. nih.gov The apo-enzyme crystals belong to the space group P3221 with unit-cell parameters a = b = 71.0 Å and c = 125.0 Å, and they diffract to a resolution of 2.1 Å. nih.gov Co-crystallization has also yielded crystals of Hph in complex with hygromycin B and the non-hydrolyzable ATP analog AMP-PNP, or with ADP. nih.govrcsb.org These ternary complex structures have been solved at high resolution, providing a detailed view of the enzyme-substrate interactions. rcsb.org

The active site of Hph is a pocket located at the interface of the two domains. nih.gov The binding of hygromycin B is mediated by an extensive network of hydrogen bonds, primarily involving polar and acidic amino acid residues. nih.gov The unique, twisted structure of hygromycin B is accommodated by a complementary hydrophobic surface within the binding site. nih.gov This specific architecture contributes to the enzyme's restricted substrate specificity. nih.gov In the related enzyme APH(4)-Ia, which also specifically targets hygromycin B, the binding pocket contains a cluster of hydrophobic residues that complement the substrate's shape. nih.gov

The binding of both ATP and hygromycin B to Hph induces a significant conformational change in the enzyme. rcsb.org Comparison of the apo-enzyme structure with the ternary complex reveals a domain movement that brings the two lobes closer together, enclosing the substrates in the active site. rcsb.org This induced-fit mechanism is a common feature among kinases and is essential for catalysis. It properly orients the substrates for the phosphoryl transfer reaction and excludes water from the active site to prevent ATP hydrolysis. The conformational change observed in Hph upon substrate binding is noted to be about half the magnitude of that seen in APH(9)-Ia. rcsb.org

Biosynthetic and Biotransformation Pathways Involving 7 O Phosphohygromycin B

The Phosphorylation of Hygromycin B to 7''-O-Phosphohygromycin B

The primary mechanism for the detoxification of Hygromycin B in the producing organism, Streptomyces hygroscopicus, as well as in resistant bacteria, is the enzymatic phosphorylation of the antibiotic. astralscientific.com.auagscientific.com This biotransformation is catalyzed by the enzyme Hygromycin B phosphotransferase (Hph or HPT). astralscientific.com.auscience.govcore.ac.uk The reaction specifically targets the 7''-hydroxyl group located on the destomic acid moiety of the Hygromycin B molecule. core.ac.uk The addition of a phosphate (B84403) group at this position results in the formation of this compound. core.ac.ukresearchgate.netyeastgenome.orgebi.ac.uk This structural modification effectively inactivates the antibiotic, as this compound lacks the ability to bind to prokaryotic or eukaryotic ribosomes, thereby losing its inhibitory effect on protein synthesis. toku-e.comtoku-e.com

The enzyme responsible, Hygromycin B phosphotransferase, has been purified and characterized. Studies on the enzyme from Streptomyces hygroscopicus revealed it to be a protein with a molecular weight of approximately 41 kDa. core.ac.uk The high specificity of this enzyme for Hygromycin B ensures efficient inactivation, providing a potent self-resistance mechanism for the producing organism. core.ac.uk

| Substrate | Approximate Km Value | Reference |

|---|---|---|

| Hygromycin B | 0.56 µM | core.ac.uk |

| ATP | 36.4 µM | core.ac.uk |

Role of Adenosine (B11128) Triphosphate (ATP) as a Phosphate Donor

The phosphorylation of Hygromycin B is an energy-dependent process that utilizes Adenosine Triphosphate (ATP) as the phosphate donor. science.govcore.ac.ukyeastgenome.org The Hygromycin B phosphotransferase enzyme catalyzes the transfer of the gamma-phosphate group from an ATP molecule to the 7''-hydroxyl group of Hygromycin B. science.gov This reaction yields two products: the inactivated this compound and Adenosine Diphosphate (ADP). yeastgenome.orgigem.org The enzymatic mechanism is consistent with a sequential reaction, where both substrates, Hygromycin B and ATP, must bind to the enzyme before the phosphoryl transfer occurs. science.gov The dependence on ATP is a characteristic feature of the kinase family of enzymes, to which Hygromycin B phosphotransferase belongs. astralscientific.com.auagscientific.com

Distinction from Other Hygromycin B Modification Pathways (e.g., 4-O-phosphorylation)

While 7''-O-phosphorylation is a key inactivation pathway for Hygromycin B, it is not the only one. Another significant modification is the phosphorylation at the 4-hydroxyl group (4-O-phosphorylation) of the hyosamine ring, a component of the Hygromycin B structure. nih.govnih.gov This distinct pathway is catalyzed by a different enzyme, Aminoglycoside phosphotransferase (4)-Ia (APH(4)-Ia). nih.gov This enzyme was identified in Escherichia coli strains that had acquired resistance to Hygromycin B via plasmids. nih.govnih.gov

The key distinctions between these two phosphorylation pathways are the site of modification on the Hygromycin B molecule and the specific enzyme involved. The Hph enzyme from S. hygroscopicus is highly specific for the 7''-hydroxyl group, whereas the APH(4)-Ia enzyme targets the 4-hydroxyl group. core.ac.uknih.gov This regioselectivity highlights the evolution of different enzymatic strategies to achieve the same outcome: the inactivation of Hygromycin B. The existence of multiple, distinct resistance mechanisms underscores the versatility of microbial defense systems against antibiotics.

| Feature | 7''-O-Phosphorylation | 4-O-Phosphorylation | Reference |

|---|---|---|---|

| Enzyme | Hygromycin B phosphotransferase (Hph/HPT) | Aminoglycoside phosphotransferase (4)-Ia (APH(4)-Ia) | core.ac.uknih.gov |

| Site of Phosphorylation | 7''-hydroxyl group of the destomic acid moiety | 4-hydroxyl group of the hyosamine ring | core.ac.uknih.gov |

| Producing/Resistant Organism Example | Streptomyces hygroscopicus | Resistant Escherichia coli (plasmid-mediated) | core.ac.uknih.govnih.gov |

| Phosphate Donor | ATP | ATP | science.govcore.ac.uknih.gov |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Hygromycin B |

| Adenosine Triphosphate (ATP) |

| Adenosine Diphosphate (ADP) |

Molecular Basis of Antimicrobial Resistance Conferred by 7 O Phosphohygromycin B Production

Mechanism of Hygromycin B Inactivation by Phosphorylation

The primary mechanism of resistance to hygromycin B involves the enzymatic inactivation of the antibiotic through phosphorylation. uniprot.orgastralscientific.com.auuniprot.orglifescienceproduction.co.ukhimedialabs.com This process is catalyzed by a family of enzymes known as aminoglycoside phosphotransferases (APHs), specifically hygromycin B phosphotransferase (HPH) or hygromycin-B kinase. uniprot.orgwikipedia.orgnih.gov These enzymes facilitate the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP) or guanosine (B1672433) triphosphate (GTP), to the hygromycin B molecule. wikipedia.orgnih.govresearchgate.net

The specific site of this modification is the 7''-hydroxyl group on the destomic acid ring of hygromycin B. wikipedia.orgyeastgenome.org The chemical reaction can be represented as:

ATP + Hygromycin B ⇌ ADP + 7''-O-phosphohygromycin B wikipedia.orgyeastgenome.org

This enzymatic conversion results in the formation of this compound, a modified compound that lacks the antibiotic activity of the parent molecule. toku-e.comnih.govresearchgate.net The addition of the bulky, negatively charged phosphate group sterically hinders the binding of the antibiotic to its ribosomal target. toku-e.com The gene encoding for this resistance, often denoted as hph, has been identified in organisms like Streptomyces hygroscopicus and Escherichia coli. toku-e.comresearchgate.netigem.org

Table 1: Key Enzymes in Hygromycin B Phosphorylation

| Enzyme Name | Abbreviation | EC Number | Source Organism (Example) |

|---|---|---|---|

| Hygromycin B phosphotransferase | HPH, HPT | 2.7.1.119 | Streptomyces hygroscopicus, Escherichia coli |

| Hygromycin-B 4-O-kinase | APH(4) | 2.7.1.163 | Escherichia coli |

Impact on Aminoglycoside-Ribosome Interaction and Protein Synthesis Inhibition

Hygromycin B exerts its antibiotic effect by binding to the ribosome, the cellular machinery responsible for protein synthesis. wikipedia.orgnih.govbasicmedicalkey.com Specifically, it targets the 30S ribosomal subunit in prokaryotes and the corresponding small subunit in eukaryotes. lifescienceproduction.co.uknih.govnih.gov This binding event disrupts the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) template, and can also lead to misreading of the genetic code. lifescienceproduction.co.ukhimedialabs.comigem.orgwikipedia.org

The phosphorylation of hygromycin B to form this compound fundamentally alters its ability to interact with the ribosome. toku-e.com The addition of the phosphate group at the 7''-position introduces a significant structural change. This modification prevents the antibiotic from effectively binding to its target site within the ribosome. toku-e.com Consequently, this compound is unable to inhibit protein synthesis, rendering the antibiotic ineffective. toku-e.comnih.gov This loss of binding affinity directly translates to the observed resistance phenotype in organisms expressing the hygromycin B phosphotransferase enzyme.

Specificity of Inactivation for Hygromycin B and Structurally Related Aminoglycosides

The aminoglycoside phosphotransferases that inactivate hygromycin B exhibit a notable degree of substrate specificity. uniprot.org Research has shown that enzymes like APH(4)-Ia, a hygromycin B phosphotransferase from Escherichia coli, are highly specific for hygromycin B. In one study, out of fourteen different aminoglycoside compounds tested, only hygromycin B was recognized and phosphorylated by the enzyme. nih.govresearchgate.netresearchgate.net

This high specificity is attributed to the unique three-dimensional structure of the enzyme's active site. nih.govresearchgate.net The active site forms a binding pocket that is complementary to the distinct shape of the hygromycin B molecule. nih.govresearchgate.net While it can also phosphorylate closely related compounds such as destomycin and demethyl analogs, it does not act on a broad range of other aminoglycosides. uniprot.org This is in contrast to some other aminoglycoside resistance enzymes that can inactivate a wider spectrum of antibiotics. The structural basis for this specificity lies in the intricate network of interactions between the enzyme and hygromycin B, which are not readily formed with other, structurally different aminoglycosides. nih.gov

Table 2: Substrate Specificity of Hygromycin B Phosphotransferase (APH(4)-Ia)

| Compound | Substrate for APH(4)-Ia? | Reference |

|---|---|---|

| Hygromycin B | Yes | nih.govresearchgate.net |

| 13 other aminoglycosides | No | nih.govresearchgate.net |

| Destomycin | Yes | uniprot.org |

Genetic Determinants and Regulatory Mechanisms of 7 O Phosphohygromycin B Production

Identification and Characterization of the hyg Gene Encoding Hph

The cornerstone of hygromycin B resistance lies within the hyg or hph gene, which encodes the enzyme Hygromycin B phosphotransferase (HPH). nih.govtoku-e.com This enzyme effectively neutralizes the antibiotic by catalyzing the phosphorylation of hygromycin B, rendering it incapable of inhibiting protein synthesis in both prokaryotic and eukaryotic cells. toku-e.comyeasenbio.com

The nucleotide sequence of the hyg gene from its native source, Streptomyces hygroscopicus, has been fully elucidated. nih.gov Analysis of a 1467 base pair fragment of S. hygroscopicus DNA pinpointed the coding sequence for HPH. nih.gov The identification was further confirmed by matching the N-terminal amino acid sequence of the purified HPH protein with the translated DNA sequence. nih.gov Notably, the translation initiation codon for this gene is GTG. nih.gov

The hyg gene has become a widely utilized selectable marker in molecular biology for the genetic transformation of a broad range of organisms, including bacteria, fungi, plants, and mammalian cells. yeasenbio.comscience.govnewprairiepress.org Its effectiveness stems from the ability to confer a dominant selectable phenotype—resistance to hygromycin B—allowing for the isolation of successfully transformed cells. newprairiepress.org

Table 1: Characteristics of the hyg Gene from Streptomyces hygroscopicus

| Feature | Description | Reference |

|---|---|---|

| Gene Name | hyg (also referred to as hph or hpt) | nih.govtoku-e.comscience.gov |

| Encoded Enzyme | Hygromycin B phosphotransferase (HPH) | nih.govtoku-e.com |

| Enzyme Function | Phosphorylates and inactivates hygromycin B | toku-e.com |

| Source Organism | Streptomyces hygroscopicus | nih.govtoku-e.com |

| Coding Sequence Length | Contained within a 1467 bp DNA fragment | nih.gov |

| Initiation Codon | GTG | nih.gov |

Transcriptional and Translational Regulation of hyg Gene Expression

The expression of the hyg gene is a finely tuned process governed by specific regulatory elements at both the transcriptional and translational levels. In its native host, Streptomyces hygroscopicus, the promoter region responsible for initiating the transcription of the hyg gene exhibits only partial homology to that of the vph gene from Streptomyces vinaceus and differs from other known Streptomyces promoter sequences. nih.gov This suggests a unique transcriptional initiation mechanism for the hyg gene.

For the hyg gene to be effectively expressed in different organisms, its native promoter is often replaced with a promoter that is recognized by the host's transcriptional machinery. newprairiepress.org For instance, in transforming fungi like Neurospora crassa, plasmids have been constructed where the E. coli hph gene is driven by Aspergillus transcription signals. newprairiepress.org This highlights the modularity of gene expression systems and the importance of promoter compatibility for successful heterologous gene expression.

Translational control is also crucial. In S. hygroscopicus, a sequence complementary to the 3'-end of 16S rRNA from S. lividans is located just five base pairs upstream of the GTG initiation codon. nih.gov This region likely serves as a ribosome binding site, facilitating the initiation of protein synthesis.

Post-transcriptional regulation, which involves small non-coding RNAs (sRNAs) and ribonucleases, is a key layer of gene expression control in bacteria, allowing for rapid adaptation to environmental changes. mdpi.com While specific studies on the post-transcriptional regulation of the hyg gene are not extensively detailed in the provided context, it is a plausible mechanism that could influence the levels of HPH enzyme produced. This level of regulation can modulate the stability and translation of mRNA transcripts in response to various cellular signals. mdpi.com

Horizontal Gene Transfer and Epidemiological Dissemination of hyg

Horizontal gene transfer (HGT) is a significant mechanism for the spread of antibiotic resistance genes, including hyg, among different bacterial species and even across kingdoms. researchgate.netnih.gov This process allows for the rapid acquisition of new genetic traits, contributing to the evolution of antibiotic resistance. royalsocietypublishing.org

One documented pathway for HGT is the uptake of DNA from apoptotic bodies. nih.gov Studies have shown that when cells containing a hyg resistance gene undergo apoptosis, neighboring cells can phagocytose these apoptotic bodies and integrate the resistance gene into their own genome, thereby acquiring hygromycin resistance. nih.gov This mechanism has been demonstrated to confer resistance in recipient cells. researchgate.netnih.gov

Another fascinating mechanism of HGT involves mobile genetic elements known as "Starships" in fungi. biorxiv.orgbiorxiv.org These elements can carry various genes, including engineered antibiotic resistance markers like hygR. biorxiv.orgbiorxiv.org Experiments have shown that a donor fungal strain carrying hygR on a Starship element can transfer this resistance to a recipient strain during co-cultivation. biorxiv.orgbiorxiv.org

The dissemination of the hyg gene through HGT has significant epidemiological implications. The transfer of antibiotic resistance genes from genetically modified plants to soil or intestinal bacteria is a topic of consideration in biosafety assessments, although evidence suggests this is a rare event in natural environments. Nevertheless, the potential for HGT underscores the importance of monitoring the spread of antibiotic resistance determinants in various ecosystems.

Table 2: Mechanisms of Horizontal Gene Transfer for the hyg Gene

| Mechanism | Description | Experimental Evidence | Reference |

|---|---|---|---|

| Uptake of Apoptotic Bodies | Phagocytosis of apoptotic cells containing the hyg gene by recipient cells, leading to the stable integration and expression of the resistance gene. | Co-culture experiments showing transfer of hygromycin resistance from apoptotic donor cells to recipient cells. | researchgate.netnih.gov |

| "Starship" Mobile Genetic Elements | Transfer of the hyg gene between fungal strains via large, mobilizable DNA elements. | Co-cultivation of donor and recipient fungal strains resulting in hygromycin-resistant recipients. | biorxiv.orgbiorxiv.org |

Chromosomal vs. Plasmid-Mediated Genetic Localization of the hyg Gene

The genetic element carrying the hyg gene can be either integrated into the host chromosome or maintained on an extrachromosomal plasmid. annualreviews.orgresearchgate.net Both localizations have distinct implications for the stability and transfer of the resistance trait.

Plasmid-Mediated Localization: Plasmids are self-replicating DNA molecules that are frequently responsible for the horizontal transfer of antibiotic resistance genes. royalsocietypublishing.organnualreviews.org The hyg gene is often located on plasmids, which facilitates its dissemination among bacterial populations. science.govresearchgate.net For example, in some strains of Staphylococcus, the gene conferring high-level mupirocin (B1676865) resistance (ileS2) is found on a plasmid. researchgate.net This plasmid-borne nature allows for efficient transfer between different bacterial strains and even species.

Chromosomal Localization: In other instances, the hyg gene can be integrated into the host chromosome. researchgate.netmicropublication.org This chromosomal integration often leads to more stable inheritance of the resistance trait, as the gene is replicated and passed on to daughter cells along with the rest of the chromosome. annualreviews.org In some cases, a plasmid carrying a resistance gene can integrate into the chromosome through homologous recombination. researchgate.net In the context of genetic engineering, integrating the hyg gene into the chromosome is a common strategy to create stable transgenic cell lines or organisms. micropublication.org

The localization of the hyg gene—whether on a plasmid or the chromosome—is a key factor in its persistence and spread. While plasmid localization enhances horizontal transfer, chromosomal integration provides greater vertical stability. royalsocietypublishing.organnualreviews.orgresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 7''-O-phosphohygromycin B |

| Hygromycin B |

Methodological Approaches in Studying 7 O Phosphohygromycin B

Quantitative Enzymatic Activity Assays for Phosphotransferase Function

To quantify the function of Hph, various enzymatic assays are utilized to measure the rate of conversion of hygromycin B to 7''-O-phosphohygromycin B. These assays are crucial for determining kinetic parameters like K(m) and V({max}) and for assessing the effects of mutations. researchgate.net

A widely used method is the radiochemical assay . core.ac.uk This assay uses ATP with a radiolabeled phosphate (B84403) group in the gamma position ([γ-³²P]ATP) as the phosphate donor. The reaction mixture contains the enzyme, hygromycin B, and [γ-³²P]ATP. core.ac.uk As the enzyme catalyzes the reaction, the radiolabeled phosphate is transferred to hygromycin B. The product, ³²P-labeled this compound, can be separated from the unreacted [γ-³²P]ATP using methods like binding to phosphocellulose paper (e.g., Whatman P-81 paper). core.ac.uk The amount of radioactivity incorporated into the product over time is then measured, providing a direct quantification of enzyme activity. core.ac.uk

Another approach is the dot-blot assay , which offers a simpler, non-radioactive alternative for measuring Hph activity in crude cell extracts. nih.govscience.gov In this method, cell extracts are incubated with hygromycin B and ATP, and the reaction mixture is then spotted onto a membrane. nih.gov The phosphorylated product can be detected using specific antibodies or by other means, allowing for a semi-quantitative or quantitative assessment of enzyme activity. nih.govnih.gov

Chromatography-based assays , such as those using High-Performance Liquid Chromatography (HPLC), can also be employed. researchgate.net These methods monitor the reaction by separating the substrate (hygromycin B) from the product (this compound) over time and quantifying the decrease in substrate or the increase in product concentration. researchgate.net Spectrophotometric methods can also be adapted, often by coupling the release of ADP from the phosphotransferase reaction to other enzymatic reactions that result in a measurable change in absorbance. researchgate.net

| Enzyme Source | Substrate | Kₘ Value |

|---|---|---|

| S. hygroscopicus | Hygromycin B | 0.56 µM |

| ATP | 0.56 µM | |

| APH(4)-Ia from E. coli | Hygromycin B | 20 ± 3 µM |

| ATP | 210 ± 20 µM |

Advanced Structural Determination Techniques (e.g., X-ray Diffraction of Hph-ligand complexes)

Understanding the precise mechanism of Hph requires detailed three-dimensional structural information, which is primarily obtained through X-ray crystallography . nih.gov This technique involves crystallizing the purified Hph enzyme, both alone (apo form) and in complex with its substrates (hygromycin B) and nucleotide cofactors (like ATP or its non-hydrolyzable analogs such as AMP-PNP). nih.govrcsb.org

The process begins with the production of high-purity, concentrated Hph protein, often using a thermostable mutant of the enzyme which is more amenable to crystallization. nih.gov Crystals are grown by carefully controlling conditions such as pH, temperature, and the concentration of precipitating agents. Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. asianpubs.org The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. purkh.comresearchgate.net

By analyzing the positions and intensities of these diffraction spots, scientists can calculate an electron density map of the enzyme. asianpubs.org This map is then used to build an atomic-resolution model of the protein's structure. researchgate.net The crystal structure of APH(4)-Ia (an Hph enzyme) in complex with hygromycin B has been solved at a resolution of 1.95 Å. researchgate.netnih.gov Furthermore, the ternary complex with both hygromycin B and the ATP analog AMP-PNP has been determined at a resolution of 1.77 Å. rcsb.org These structures reveal that Hph adopts a two-lobe architecture typical of aminoglycoside phosphotransferases, with the active site located in a cavity between the domains. researchgate.netnih.gov The structural data provides critical insights into how the enzyme recognizes and binds its specific substrate, hygromycin B, and positions it for phosphoryl transfer from ATP. nih.govrcsb.org

| Complex | PDB ID | Resolution (Å) | Space Group | Reference |

|---|---|---|---|---|

| APH(4)-Ia with Hygromycin B | 2Q27 | 1.95 | P2₁2₁2₁ | researchgate.netnih.gov |

| Hph5 with Hygromycin B and AMP-PNP | 3W0S | 1.77 | P3₂21 | rcsb.org |

| Apo Hph5 Mutant | Not specified | 2.1 | P3₂21 | nih.gov |

Genetic Engineering and Mutagenesis for Functional Characterization of hyg

Genetic engineering, particularly site-directed mutagenesis , is a powerful tool for probing the structure-function relationships of the Hph enzyme. acs.orgnih.gov This technique involves making specific, targeted changes to the DNA sequence of the hyg gene, resulting in an enzyme with one or more amino acid substitutions. acs.org By comparing the properties of the mutant enzyme to the wild-type, researchers can deduce the roles of individual amino acid residues in substrate binding, catalysis, and structural stability. nih.gov

For instance, to confirm that the enzyme's kinase activity was responsible for a specific observed phenotype, a mutant Hph was created by substituting an essential aspartic acid residue in the kinase activation domain with an alanine. nih.gov This single change resulted in an inactive enzyme, demonstrating the critical role of that specific residue in catalysis. nih.gov In other studies, mutagenesis has been used to enhance the enzyme's properties. A thermostable mutant, Hph5, was generated containing five amino acid substitutions (D20G, A118V, S225P, Q226L, and T246A), which increased its in vivo thermostability by approximately 16°C. acs.orgnih.gov Subsequent analysis of this mutant revealed that the A118V and T246A mutations were the dominant drivers of this stabilization. acs.org

The hyg (hph) gene has also been genetically modified to optimize its use as a selectable marker in various organisms, from fungi to mammalian cells. nih.govnih.govasm.orginvivogen.com Modifications can include optimizing codon usage for the host organism, removing upstream start codons, and adding consensus sequences for efficient translation initiation to ensure robust expression of the resistance phenotype. nih.govinvivogen.com

| Mutation(s) | Purpose | Key Finding | Reference |

|---|---|---|---|

| D20G, A118V, S225P, Q226L, T246A | Directed evolution for thermostabilization | Increased thermostability by ~16°C; mutations strengthened hydrophobic interactions. | acs.orgnih.gov |

| Aspartic acid to Alanine | Functional characterization | Abolished kinase activity, confirming the residue is essential for catalysis. | nih.gov |

| Alanine substitutions of 7 binding residues | Functional characterization | Individual mutations had no significant effect, indicating binding affinity is distributed across a network. | researchgate.netnih.gov |

Spectroscopic and Chromatographic Methods for Product Identification and Quantification

Once the enzymatic reaction is complete, various analytical techniques are used to confirm the identity of the product as this compound and to quantify its amount.

Chromatographic methods are central to separating the product from the unreacted substrate and other components. Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of the reaction. nih.gov A mobile phase, such as a 5:2 mixture of methanol (B129727) and ammonium (B1175870) hydroxide, is used to separate hygromycin B from its phosphorylated product on a silica (B1680970) plate, with visualization achieved using ninhydrin (B49086) spray. nih.gov For more precise quantification and separation, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netmdpi.com HPLC offers high resolution and sensitivity, allowing for the accurate measurement of both substrate consumption and product formation. tanta.edu.egejournal.by

Spectroscopic methods provide definitive structural identification. Mass Spectrometry (MS) is used to determine the exact molecular weight of the product. pageplace.de High-resolution mass spectrometry of the enzymatic product has yielded a mass consistent with the addition of a single phosphate group to hygromycin B, confirming monophosphorylation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise location of the phosphorylation. cwejournal.org Multidimensional NMR analysis can unambiguously establish the connectivity of atoms within the molecule. nih.gov This technique was used to confirm that the phosphoryl transfer from ATP to hygromycin B occurs specifically at the 7''-hydroxyl group of the D-talose ring, thereby identifying the product as this compound. nih.gov Other spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy can also provide information by detecting vibrations of specific chemical bonds, such as the P=O bond in the newly added phosphate group. cwejournal.orgscielo.br

| Technique | Application | Key Information Provided | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring & Separation | Qualitative separation of hygromycin B and its phosphorylated product. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Quantification & Purification | Quantitative measurement of substrate and product concentrations. | researchgate.netmdpi.com |

| Mass Spectrometry (MS) | Identification | Precise molecular weight, confirming monophosphorylation. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Determines the exact site of phosphorylation (7''-OH position). | nih.govcwejournal.org |

Future Research Directions in Overcoming Resistance Mediated by 7 O Phosphohygromycin B

7''-O-Phosphohygromycin B as a Target for Resistance Inhibitors

The direct targeting of the inactivated compound, this compound, is not a primary avenue of research. Once phosphorylated, hygromycin B loses its antibacterial efficacy. nih.gov Therefore, therapeutic strategies are centered on inhibiting the enzyme responsible for this modification, Hygromycin B phosphotransferase (Hph). By blocking the Hph enzyme, the goal is to prevent the phosphorylation of hygromycin B, thereby maintaining its active state and allowing it to exert its antibiotic effect on the target pathogen. Future research is therefore directed at the discovery and development of potent and specific Hph inhibitors.

Rational Design of Hph Inhibitors and Their Biochemical Evaluation

A promising strategy to combat hygromycin B resistance is the rational design of inhibitors that specifically target the Hph enzyme. frontiersin.orgmdpi.com This approach relies heavily on the detailed understanding of the enzyme's three-dimensional structure.

Structural Insights for Inhibitor Design: The crystal structure of APH(4)-Ia, an Hph enzyme from E. coli, has been solved in complex with hygromycin B. nih.gov This structural data reveals a two-lobe architecture common to other aminoglycoside phosphotransferases, with the active site located in the cavity between the domains. nih.gov The enzyme forms an extensive hydrogen bond network with hygromycin B, and a cluster of hydrophobic residues creates a complementary surface to the antibiotic's unique twisted structure. nih.gov These detailed structural features provide a blueprint that can be exploited for the in silico design and virtual screening of small molecules that can bind to the active site with high affinity and block the entry of hygromycin B or prevent the catalytic phosphoryl transfer from ATP. nih.govnih.gov

Biochemical Evaluation of Inhibitors: To assess the efficacy of potential Hph inhibitors, robust biochemical assays are essential. Several methods for detecting Hph activity have been developed and can be adapted for inhibitor screening. science.gov

Phosphotransferase Dot Blot Assay: This method uses whole-cell extracts and involves the incubation of the enzyme with hygromycin B and radiolabeled ATP ([γ-³²P]-ATP). newprairiepress.org The phosphorylated hygromycin B is then captured on phosphocellulose filter paper, and the radioactivity is measured. A reduction in radioactivity in the presence of a test compound indicates inhibition of Hph.

Coupled Spectrophotometric Assay: A continuous spectrophotometric assay can be used to monitor the kinase activity. nih.gov In this system, the production of ADP from the phosphotransferase reaction is coupled to the pyruvate (B1213749) kinase/lactate dehydrogenase enzyme system, leading to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. nih.gov This assay is particularly suitable for high-throughput screening of inhibitor libraries. nih.gov

Cell-Based Assays: A sensitive colorimetric assay has been developed for screening inhibitors of Tat-mediated transcription, which utilizes a construct where the hygromycin B phosphotransferase gene is under the control of the HIV-1 long terminal repeat (LTR). nih.gov Inhibition of the system leads to cytotoxicity in the presence of hygromycin B, which can be measured using an MTT dye. nih.gov This type of cell-based system could be adapted to screen for direct Hph inhibitors.

While the principles and tools for rational design and evaluation are in place, a significant gap exists in the literature regarding specific, rationally designed inhibitors of Hph. Future work should focus on leveraging the available structural data to synthesize and test novel inhibitor scaffolds, followed by thorough biochemical characterization to determine their potency (e.g., IC₅₀, Kᵢ) and mechanism of inhibition.

Development of Novel Aminoglycoside Derivatives Designed to Evade Hph Phosphorylation

An alternative to inhibiting the resistance enzyme is to modify the antibiotic itself so that it is no longer a substrate for phosphorylation but retains its antibacterial activity. The development of novel aminoglycoside derivatives is a key strategy to evade enzymatic inactivation. rndsystems.com

The phosphorylation of hygromycin B by Hph occurs at a specific hydroxyl group—either the 7''-OH on the destomic acid ring or the 4-OH on the hyosamine ring, depending on the specific enzyme. nih.govasm.orgmdpi.com The rational design of new hygromycin B analogs would focus on modifying these target sites. Strategies could include:

Deoxygenation: Removing the target hydroxyl group entirely.

Steric Hindrance: Adding a bulky chemical group at or near the phosphorylation site to physically block the enzyme's access.

Electronic Modification: Altering the electronic properties of the hydroxyl group to make it a less favorable nucleophile for the phosphoryl transfer reaction.

While the synthesis of semisynthetic analogs of hygromycin A has been reported, there is a notable lack of published research on the successful synthesis and evaluation of hygromycin B derivatives specifically designed to overcome Hph-mediated resistance. nih.gov A critical area for future research is the synthesis of a library of hygromycin B analogs with modifications at the 4- and 7''-positions. These novel compounds would then need to be evaluated for their:

Inability to be phosphorylated by purified Hph enzyme in vitro.

Antibacterial activity (Minimum Inhibitory Concentration - MIC) against both hygromycin-sensitive and hygromycin-resistant bacterial strains expressing the hph gene.

The table below illustrates the type of data that would be crucial to generate from such studies, comparing the activity of a hypothetical derivative to the parent compound.

Table 1: Hypothetical Evaluation of a Novel Hygromycin B Derivative

| Compound | Modification | Hph Substrate Activity (% of Hygromycin B) | MIC (µg/mL) vs. Sensitive Strain (E. coli) | MIC (µg/mL) vs. Resistant Strain (E. coli hph+) |

|---|---|---|---|---|

| Hygromycin B | None (Parent Drug) | 100% | 150 | >1000 |

| Hypothetical Derivative 1 | Deoxygenation at 4-OH | <5% | 160 | 160 |

This table presents hypothetical data to illustrate the desired outcome of developing a novel hygromycin B derivative. MIC data for wild-type E. coli is based on published findings. nih.gov

Combinatorial Approaches to Mitigate Resistance Conferring by Hph Production

Combining hygromycin B with a second compound that enhances its efficacy or circumvents resistance mechanisms is a highly promising strategy. This combinatorial, or synergistic, approach can restore the activity of the antibiotic against resistant pathogens.

One study investigated the synergistic effect of brazilein (B1663177), a natural product, in combination with hygromycin B against multiple strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The combination resulted in a significant reduction in the MIC of hygromycin B, demonstrating a potent synergistic relationship.

Table 2: Synergistic Activity of Hygromycin B and Brazilein against S. aureus

| S. aureus Strain | MIC of Hygromycin B Alone (µg/mL) | MIC of Brazilein Alone (µg/mL) | MIC of Hygromycin B in Combination (µg/mL) | MIC of Brazilein in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

|---|---|---|---|---|---|---|

| SA1 | 250 | 125 | 31.25 | 31.25 | 0.375 | Synergy |

| SA2 | 250 | 125 | 62.5 | 15.62 | 0.375 | Synergy |

| SA3 | 500 | 62.5 | 31.25 | 31.25 | 0.562 | Additive |

| SA4 | 125 | 250 | 31.25 | 15.62 | 0.312 | Synergy |

Data adapted from a study on the combined activity of brazilein and hygromycin B. The FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 is considered synergy.

Other combinatorial strategies that warrant further investigation include:

Transport Inhibitors: In Candida albicans, the combination of hygromycin B with inhibitors of amino acid or sulfate (B86663) transport has been shown to have a synergistic inhibitory effect on growth.

Autophagy Blockers: In studies with cancer cells, combining hygromycin B with autophagy blockers like hydroxychloroquine (B89500) (HCQ) has been shown to reduce the viability and tumorigenic properties of resistant cells.

Future research in this area should focus on screening for other synergistic partners for hygromycin B and elucidating the molecular mechanisms behind these synergistic interactions. Identifying compounds that, for example, inhibit Hph expression or activity, or that increase cell permeability to hygromycin B, could provide powerful new combination therapies to overcome resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.